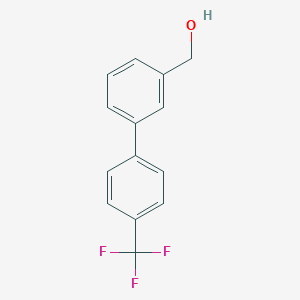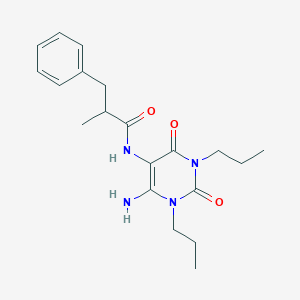
Benzenepropanamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)--alpha--met
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepropanamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)--alpha--met is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BPTM and is a derivative of pyrimidine. BPTM has been studied for its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
BPTM has been studied for its potential use in various scientific research applications. One of the primary areas of interest is its use in medicinal chemistry, specifically as an anti-cancer agent. Studies have shown that BPTM has the potential to inhibit the growth of cancer cells, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of BPTM is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are essential for cancer cell growth. BPTM may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
BPTM has been shown to have several biochemical and physiological effects. Studies have demonstrated that it can inhibit the activity of certain enzymes, such as dihydrofolate reductase and thymidylate synthase, which are essential for cancer cell growth. BPTM has also been shown to induce apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using BPTM in lab experiments is its potential as an anti-cancer agent. Its ability to inhibit cancer cell growth and induce apoptosis makes it a promising candidate for further research. However, one of the limitations of using BPTM is its potential toxicity. Further studies are needed to determine the optimal dosage and administration method to minimize toxicity.
Zukünftige Richtungen
There are several future directions for research on BPTM. One area of interest is its potential use as a treatment for other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to determine the optimal dosage and administration method for BPTM to minimize toxicity. Finally, research is needed to better understand the mechanism of action of BPTM and its potential interactions with other drugs.
Conclusion
In conclusion, BPTM is a chemical compound that has gained significant attention in scientific research. Its potential use as an anti-cancer agent and its ability to inhibit cancer cell growth and induce apoptosis make it a promising candidate for further research. However, further studies are needed to determine the optimal dosage and administration method to minimize toxicity. Additionally, research is needed to explore its potential use in the treatment of other diseases and to better understand its mechanism of action.
Synthesemethoden
The synthesis of BPTM involves the reaction of 2,4-dioxo-1,3-dipropyl-5-pyrimidinecarboxylic acid with N-(tert-butoxycarbonyl)-L-alanine methyl ester in the presence of a coupling agent. The reaction mixture is then treated with trifluoroacetic acid to remove the protecting group, resulting in the formation of BPTM.
Eigenschaften
CAS-Nummer |
130296-14-9 |
|---|---|
Produktname |
Benzenepropanamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)--alpha--met |
Molekularformel |
C20H28N4O3 |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-methyl-3-phenylpropanamide |
InChI |
InChI=1S/C20H28N4O3/c1-4-11-23-17(21)16(19(26)24(12-5-2)20(23)27)22-18(25)14(3)13-15-9-7-6-8-10-15/h6-10,14H,4-5,11-13,21H2,1-3H3,(H,22,25) |
InChI-Schlüssel |
GTHNPPBBXDJQQB-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C(C)CC2=CC=CC=C2)N |
Kanonische SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C(C)CC2=CC=CC=C2)N |
Synonyme |
Benzenepropanamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)--alpha--methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



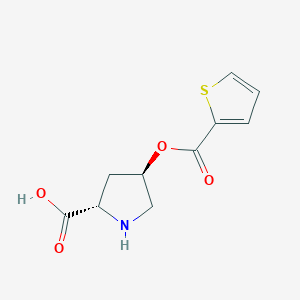
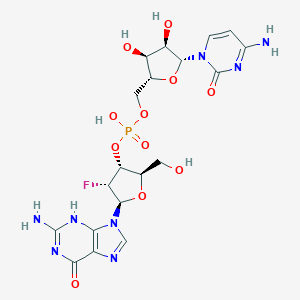
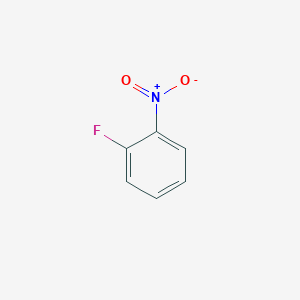
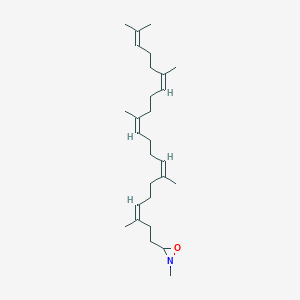
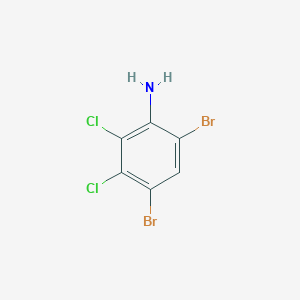

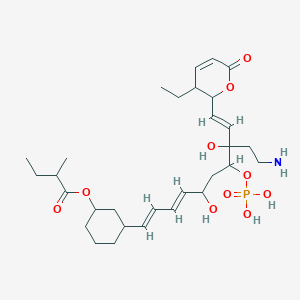
![Bromo-[[(1,1-dimethylethoxy)carbonyl]amino]acetic acid methyl ester](/img/structure/B144267.png)
![[(2R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl benzoate](/img/structure/B144270.png)
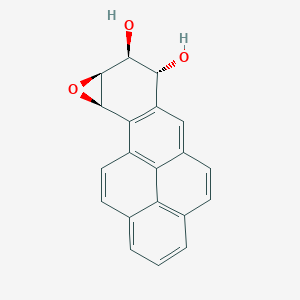
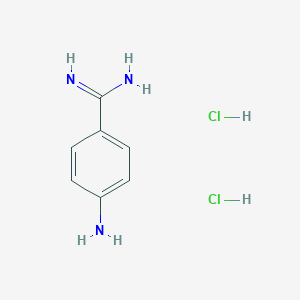
![Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1S-[1alpha,2alpha(R*)]]- (9CI)](/img/structure/B144279.png)
